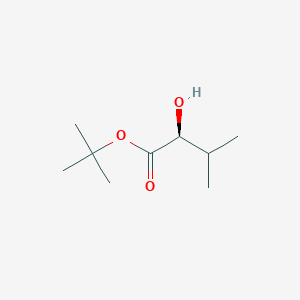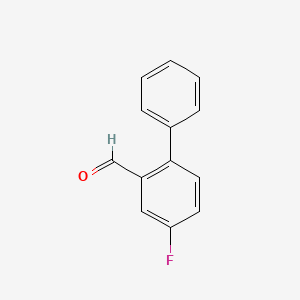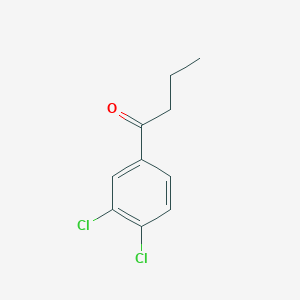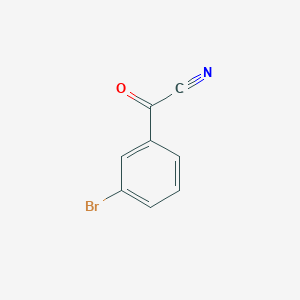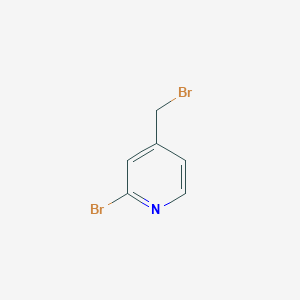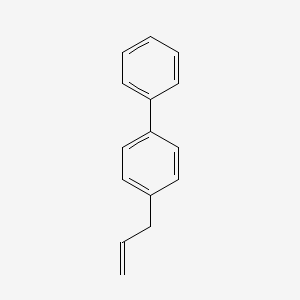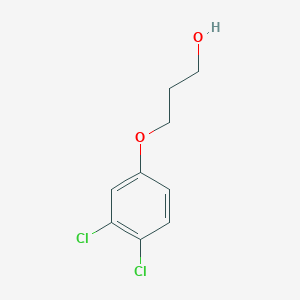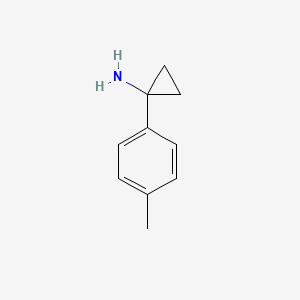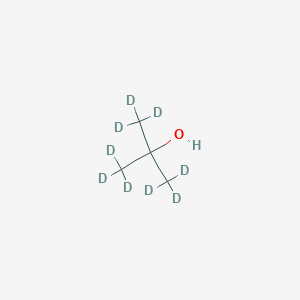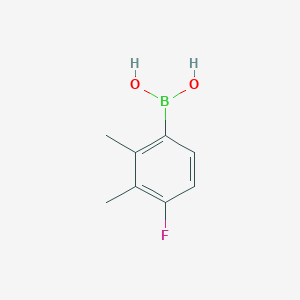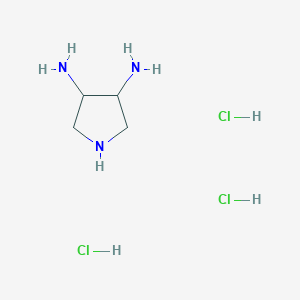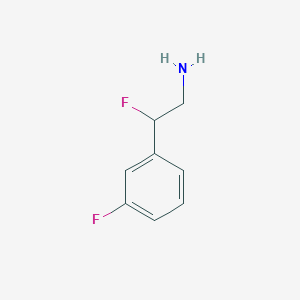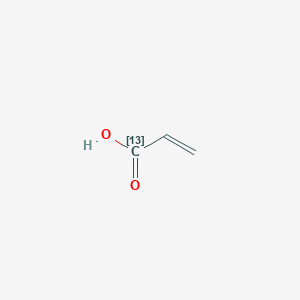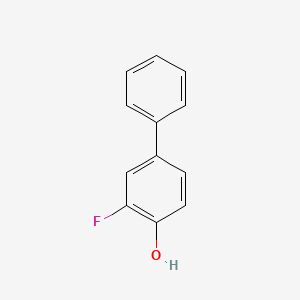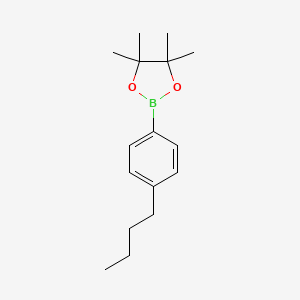
2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related dioxaborolane compounds typically involves reactions such as hydroboration, which is a process where a boron-containing reagent adds across a carbon-carbon double bond. For example, the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was achieved through rhodium-catalyzed hydroboration of allyl phenyl sulfone . Similarly, the preparation of 4,4,5,5-tetramethyl-2-[(Z)-1-(3-methylphenoxy)hex-1-en-2-yl]-1,3,2-dioxaborolane involved the reaction of 1-(hex-1-yn-1-yloxy)-3-methylbenzene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under a nitrogen atmosphere . These methods highlight the versatility of dioxaborolane derivatives in organic synthesis.
Molecular Structure Analysis
The molecular structure of dioxaborolane derivatives has been characterized using techniques such as single-crystal X-ray diffraction. For instance, the crystal structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was determined, revealing no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom . Another compound, 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, was found to have an orthorhombic crystal structure with a tetracoordinated boron atom . These studies provide detailed insights into the geometry and electronic structure of the boron center in these molecules.
Chemical Reactions Analysis
Dioxaborolane derivatives are known for their reactivity in various chemical reactions. For example, the vinylboronate pinacol ester acts as a vinyl building block in the highly selective synthesis of 1-substituted (E)-buta-1,3-dienes via palladium-catalyzed Suzuki–Miyaura cross-coupling . The reactivity of these compounds is influenced by the electronic and steric properties of the substituents attached to the boron atom, which can be tailored to achieve desired outcomes in synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of dioxaborolane derivatives are closely related to their molecular structure. For instance, the birefringence, mesomorphic, and dielectric properties of liquid crystal compounds based on a 4-butylphenyl core have been studied, showing that core substitution significantly affects these properties . The stability and reactivity of these compounds are also important characteristics that influence their utility in organic synthesis and materials science.
Wissenschaftliche Forschungsanwendungen
-
Metabolite Patterns of Carbonic Anhydrase Inhibitors
- Application Summary : The study focuses on the metabolite patterns of carbonic anhydrase inhibitors Brinzolamide and Dorzolamide, which are prohibited in sports after systemic administration . The analytical evidence for the administration route represents a desirable tool in doping controls .
- Methods of Application : The in-vivo metabolism of Brinzolamide and Dorzolamide after ophthalmic (eye drop) and systemic (oral) administration to pigs will be evaluated . The metabolite pattern of these substances will be compared to samples obtained from patients that therapeutically apply either Brinzolamide or Dorzolamide as ophthalmic preparations .
- Results or Outcomes : Preliminary results showed that the metabolism of Brinzolamide and Dorzolamide differs for the different application routes .
-
Representing Information on DNA using Patterns Induced by Enzymatic Labeling
- Application Summary : This research contributes to the evolving field of DNA-based data storage by presenting a formal framework for modeling DNA labeling in strings, specifically tailored for data storage purposes .
- Methods of Application : The approach involves a known DNA molecule as a template for labeling, employing patterns induced by a set of designed labels to represent information . One hypothetical implementation can use CRISPR-Cas9 and gRNA reagents for labeling .
- Results or Outcomes : The study includes the development of an efficient encoder-decoder pair that is proven optimal in terms of maximum code size under specific conditions .
-
- Application Summary : AlphaFold 3 is a new AI model developed by Google DeepMind and Isomorphic Labs. It accurately predicts the structure of proteins, DNA, RNA, ligands, and more, and how they interact .
- Methods of Application : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
- Results or Outcomes : For the interactions of proteins with other molecule types, there is at least a 50% improvement compared with existing prediction methods . For some important categories of interaction, prediction accuracy has doubled .
-
UV-Vis Spectroscopy in Pharmaceutical Workflows
- Application Summary : Recent advances in UV-Vis spectroscopy focus on enhancing lab productivity, offering ease of use, and providing multiple accessories designed specifically for application needs .
- Methods of Application : The technology used for analysis should evolve too .
- Results or Outcomes : The application of UV-Vis spectroscopy in pharmaceutical workflows can improve lab productivity and offer ease of use .
-
- Application Summary : The compound “2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical building block available for purchase . It can be used in various chemical reactions to synthesize new compounds .
- Methods of Application : The specific methods of application would depend on the particular synthesis or reaction being carried out .
- Results or Outcomes : The outcomes would vary based on the specific reactions or syntheses being conducted .
-
- Application Summary : The hUMNs of Chemistry is a series that shares stories of individuals in the Department of Chemistry at the University of Minnesota . While not directly related to the compound, it highlights the diverse research and educational activities within the field of chemistry .
- Methods of Application : The series features interviews with faculty, students, and staff, providing insights into their journeys, research, and contributions to the chemistry community .
- Results or Outcomes : The series fosters a sense of community and promotes detailed technical education and research .
Eigenschaften
IUPAC Name |
2-(4-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO2/c1-6-7-8-13-9-11-14(12-10-13)17-18-15(2,3)16(4,5)19-17/h9-12H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOOVGGNLPMDIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473616 | |
| Record name | 2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
625458-85-7 | |
| Record name | 2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Butylphenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



